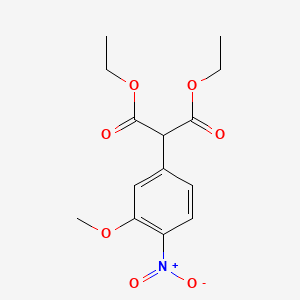

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate

Übersicht

Beschreibung

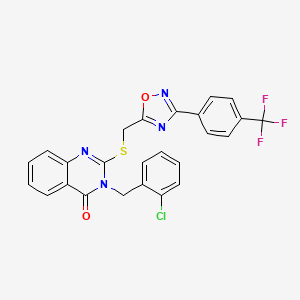

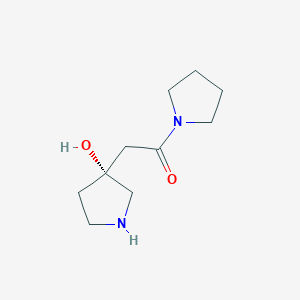

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate is a chemical compound with the molecular formula C14H17NO7 . It is a derivative of malonic acid, where the methylene group is neighboured by two carbonyl groups .

Molecular Structure Analysis

The molecular structure of Diethyl 2-(3-methoxy-4-nitrophenyl)malonate consists of a malonate backbone with a methoxy-4-nitrophenyl group attached. The molecule has a molecular weight of 311.287 Da .Chemical Reactions Analysis

While specific chemical reactions involving Diethyl 2-(3-methoxy-4-nitrophenyl)malonate are not available, malonate derivatives are known to readily undergo decarboxylation with loss of carbon dioxide to give a substituted acetic acid .Physical And Chemical Properties Analysis

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate has a density of 1.3±0.1 g/cm3, a boiling point of 428.3±45.0 °C at 760 mmHg, and a flash point of 173.5±30.7 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Electrophilic Amination Reagent Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been noted for its role in amination reactions with alkyl Grignard reagents, producing N-alkylation products. These products can be further processed into N-alkyl-p-anisidines by oxidative removal of the malonate moiety. This process highlights its utility as an electrophilic amination reagent for organic synthesis (Niwa, Takayama, & Shimizu, 2002).

Glycoconjugate Synthesis The compound has demonstrated its potential in the stepwise synthesis of oligonucleotide glycoconjugates, showcasing the versatility of diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate in the preparation of complex molecular structures (Katajisto, Heinonen, & Lönnberg, 2004).

Conformational Analysis Studies have explored the conformational aspects of derivatives of diethyl 2-(3-methoxy-4-nitrophenyl)malonate, providing insights into the structural and molecular properties of these compounds in solid and solution states (Saravanan, Muthusubramanian, & Polborn, 2005).

Chemical Synthesis and Applications Various studies have documented the use of diethyl 2-(3-methoxy-4-nitrophenyl)malonate and its derivatives in chemical synthesis, highlighting their roles as intermediates and key components in the formation of diverse molecular structures. These applications range from the rapid synthesis of compounds with biological activities to the formation of complex molecules through cyclization and other synthetic routes (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

diethyl 2-(3-methoxy-4-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)9-6-7-10(15(18)19)11(8-9)20-3/h6-8,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIQFSNPKURUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])OC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(3-methoxy-4-nitrophenyl)malonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2648369.png)

![Ethyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2648371.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2648375.png)

![4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2648377.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2648378.png)

![6-chloro-1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2648381.png)

![tert-butyl (1S,4R,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)